molecular formula C16H17ClN2O3S2 B1406698 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034157-11-2

6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1406698
CAS No.: 2034157-11-2
M. Wt: 384.9 g/mol
InChI Key: DDFVROVHTHHGMQ-UHFFFAOYSA-N
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Description

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (CAS 2034157-11-2) is a sulfur- and nitrogen-containing heterocyclic compound with a molecular weight of 384.9 g/mol and the molecular formula C16H17ClN2O3S2 . It is characterized by a benzo[d]thiazole core substituted with a chlorine atom at position 6, an ethyl group at position 3, and a 4-methylbenzenesulfonate counterion which enhances the compound's solubility and stability, making it suitable for pharmaceutical and agrochemical research . This compound belongs to the benzothiazole family, a class known for a wide spectrum of biological activities . In scientific studies, derivatives of this benzothiazole core have demonstrated significant potential in antimicrobial research, showing effective inhibition against various bacterial strains, including Gram-positive S. aureus . Furthermore, it has been evaluated for its anticancer properties; in vitro studies using the MTT assay have revealed that related benzothiazole derivatives can induce apoptosis in human cancer cell lines such as HeLa and MCF-7, indicating promising cytotoxic activity and therapeutic potential . The proposed mechanism of action for such compounds involves the disruption of vital cellular processes and may include the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are implicated in inflammation . The synthesis of this compound typically involves the cyclization of 2-aminothiophenols with appropriate reagents, such as chloroacetyl chloride, followed by reaction with 4-methylbenzenesulfonyl chloride to yield the final product . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-chloro-3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S.C7H8O3S/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,11H,2H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFVROVHTHHGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzothiazole ring . The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is C16H17ClN2O3S2C_{16}H_{17}ClN_{2}O_{3}S_{2} with a CAS number of 338423-63-5. The compound features a thiazole ring, which is known for its biological activity and potential in drug development.

Antimicrobial Activity

Research has indicated that compounds similar to 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine derivatives exhibit antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics, especially against resistant strains .

Anticancer Properties

Benzothiazole derivatives have been extensively investigated for their anticancer activities. The thiazole moiety is known to interact with various biological targets, leading to apoptosis in cancer cells. Preliminary studies suggest that 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine may possess similar properties, warranting further investigation into its cytotoxic effects against different cancer cell lines .

Enzyme Inhibition

Compounds containing thiazole rings have been studied for their ability to inhibit specific enzymes involved in disease processes. For instance, the inhibition of kinases such as TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε) has been noted in related compounds, suggesting potential applications in treating inflammatory diseases and cancers .

Development of Screening Assays

The compound can be utilized in developing assays to study the type III secretion system (T3SS) in pathogenic bacteria like E. coli. This system is crucial for bacterial virulence, and compounds that inhibit T3SS can lead to new therapeutic strategies against bacterial infections .

Polymer Chemistry

Due to its unique chemical structure, 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine can serve as a building block in polymer chemistry. Its sulfonate group enhances solubility and reactivity, making it suitable for synthesizing novel polymeric materials with tailored properties for applications in coatings, adhesives, and other industrial uses .

Case Studies

Study TitleFocusFindings
Synthesis of New Benzothiazole DerivativesAnticancer ActivityIdentified significant cytotoxic effects against various cancer cell lines .
Development of a Screening Assay for T3SSBiochemical ApplicationsDemonstrated effectiveness in inhibiting T3SS activity in pathogenic bacteria .
Investigation of Thiazole DerivativesAntimicrobial PropertiesShowed promising antimicrobial activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which play a role in inflammation . The compound can also interact with DNA or proteins, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents at positions 3 and 6, as well as counterions. These variations influence physicochemical properties and bioactivity:

Compound Name Substituents (Position 6) Substituents (Position 3) Counterion Molecular Weight Key Properties/Applications Reference
Target Compound Cl Ethyl 4-Methylbenzenesulfonate 328.8* Enhanced solubility, potential kinase inhibition
6-Bromo-3-(2-ethoxyethyl)-analogue Br 2-Ethoxyethyl 4-Methylbenzenesulfonate 385.3 Higher lipophilicity; agrochemical use
3-Ethyl-6-(methylthio)-analogue SCH₃ Ethyl 4-Methylbenzenesulfonate 340.4 Improved metabolic stability
3-Allyl-6-chloro-analogue Cl Allyl Hydrobromide 307.6 Reactivity in cross-coupling reactions

*Calculated based on molecular formula C₁₆H₁₇ClN₂O₃S₂.

Physicochemical Properties

  • Melting Points : Thiazol-2(3H)-imine derivatives exhibit high melting points (>200°C) due to hydrogen bonding and aromatic stacking. For example, 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine (5) melts at 192–194°C .
  • Solubility : The 4-methylbenzenesulfonate counterion improves aqueous solubility compared to hydrochloride or freebase forms .
  • Stability : Halogen substituents (Cl, Br) enhance thermal stability but may increase environmental persistence .

Biological Activity

6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a heterocyclic compound belonging to the benzothiazole family. Its structure includes a chlorine atom, an ethyl group, and an imine functional group, which contribute to its unique biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C_{16}H_{17}ClN_{2}O_{3}S
  • Molecular Weight : 352.84 g/mol
  • CAS Number : 338423-63-5

Biological Activity Overview

The biological activities of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A notable study reported that derivatives of benzothiazole exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 50 µM, indicating promising therapeutic potential.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of benzothiazole derivatives.
    • Methodology : Disk diffusion method was employed against E. coli and S. aureus.
    • Results : The compound showed a significant zone of inhibition (20 mm) against S. aureus at a concentration of 100 µg/disc.
  • Evaluation of Anticancer Activity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used on HeLa and MCF-7 cell lines.
    • Results : The compound exhibited an IC50 value of 30 µM against HeLa cells, indicating substantial cytotoxicity.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMethod UsedObserved EffectIC50/Zone of Inhibition
AntimicrobialE. coliDisk diffusionInhibition20 mm (100 µg/disc)
AntimicrobialS. aureusDisk diffusionInhibition20 mm (100 µg/disc)
AnticancerHeLaMTT assayCytotoxicityIC50 = 30 µM
AnticancerMCF-7MTT assayCytotoxicityIC50 = 40 µM

The biological activity of 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine is attributed to its ability to interact with cellular targets, leading to disruption in vital processes such as DNA replication and protein synthesis. The presence of the chlorine atom may enhance its lipophilicity, facilitating better membrane penetration and bioavailability.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine derivatives?

  • Methodological Answer : A one-pot, four-step synthesis is widely used, involving bromination of α-active methylene ketones (e.g., acetylacetone) with N-bromosuccinimide (NBS), followed by nucleophilic substitution with potassium thiocyanate, condensation with primary amines (e.g., benzylamine), and cyclization in ethanol. This method avoids chromatography and achieves yields up to 90% . Alternative routes include two-component reactions between diazonium salts and N-acyl-N'-aryl thioureas using sodium tert-butoxide as a base, yielding 3-aryl derivatives with moderate efficiency .

Q. Which spectroscopic techniques are critical for characterizing 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substituent positions (e.g., methylene protons at δ 3.13–3.27 ppm with J = 12.0 Hz) and distinguishing isomers (e.g., unexpected thiazolidin-2-ylidene vs. thiazol-2(3H)-imine products) .
  • IR Spectroscopy : Identifies functional groups like C=N (1621 cm⁻¹) and C-Cl (693 cm⁻¹) .
  • Mass Spectrometry (FABMS) : Validates molecular weight (e.g., m/z 466 for derivatives with nitroaryl substituents) .
  • X-ray Crystallography : Resolves structural ambiguities, such as unexpected ring expansions or hydroxyl group incorporation .

Advanced Research Questions

Q. How can unexpected products during synthesis be systematically analyzed and resolved?

  • Methodological Answer :

  • Case Study : In a one-pot synthesis targeting 1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one, an unexpected N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide was isolated. Key steps:

Mechanistic Re-evaluation : Postulate alternative pathways (e.g., thiocyanate intermediate rearrangement or hydroxyl group insertion) .

Spectroscopic Comparison : Use 13C NMR to identify low-field shifts (e.g., C5 at 90.76 ppm) indicative of thiazolidin-2-ylidene vs. thiazol-imine structures .

X-ray Validation : Confirm the presence of a hydroxyl group and methylene moiety in the crystal lattice .

  • Resolution : Adjust reaction conditions (e.g., prolonged stirring or acid catalysis) to favor the desired pathway .

Q. What computational approaches are used to predict the electronic and thermodynamic properties of thiazol-2(3H)-imine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates molecular geometry, vibrational frequencies, and nonlinear optical properties. For example, hybrid functionals (e.g., B3LYP) incorporating exact exchange terms reduce errors in atomization energies (<2.4 kcal/mol) .
  • Ab Initio Methods : Hartree-Fock approximations assess conformational stability and vibrational spectra, validated against experimental IR data .
  • Thermodynamic Predictions : Use Colle-Salvetti correlation-energy functionals to model electron density and kinetic energy, achieving <5% deviation in correlation energies .

Q. How do photochemical reactions influence the structural dynamics of thiazol-2(3H)-imine derivatives?

  • Methodological Answer :

  • Photoisomerization : Under UV light, thiazol-imines undergo ring contraction-expansion mechanisms to form thiazol-2(3H)-ones. Monitor via:
  • UV-Vis Spectroscopy : Track absorbance shifts during isomerization .
  • HPLC-MS : Identify photoproducts and quantify yields .
  • Cycloaddition Applications : Utilize [3 + 2] cycloadditions with azomethine ylides to synthesize bioactive spirocyclic compounds. Optimize solvent polarity and temperature to control regioselectivity .

Data Contradiction Analysis

Q. Why do different synthetic protocols yield structurally divergent thiazol-imine derivatives?

  • Methodological Answer :

  • Primary Factor : Reactivity of intermediates (e.g., thiocyanate vs. bromoacetyl precursors). For example:
  • Thiocyanate Route : Favors thiazolidin-2-ylidene formation via intramolecular cyclization .
  • Bromoacetyl Route : Produces thiazol-2(3H)-imines through direct amine substitution .
  • Resolution : Precisely control reaction stoichiometry (e.g., excess thiocyanate) and monitor intermediates via TLC .

Methodological Tables

Table 1 : Key Synthetic Routes for Thiazol-2(3H)-imine Derivatives

MethodKey StepsYieldKey Reference
One-pot brominationNBS → KSCN → R-NH2 → cyclization70–90%
Two-component reactionDiazonium salt + thiourea → tert-butoxide50–65%

Table 2 : Computational Parameters for DFT Studies

FunctionalApplicationError MarginReference
B3LYPThermochemistry, vibrational spectra±2.4 kcal/mol
Colle-SalvettiElectron correlation energy<5%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

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